(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable precursor, such as an α-halo acid or its ester. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve enantioselective synthesis. These methods aim to improve yield, reduce production costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the amino and propanoic acid moieties.
Chlorobenzene: Contains the chlorobenzyl group but lacks the amino and propanoic acid moieties.
3-Aminopropanoic acid: Contains the amino and propanoic acid moieties but lacks the chlorobenzyl group.
Uniqueness
(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is unique due to the combination of its chiral center, amino group, chlorobenzyl group, and propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
LMSWMSASXMJXKK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
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